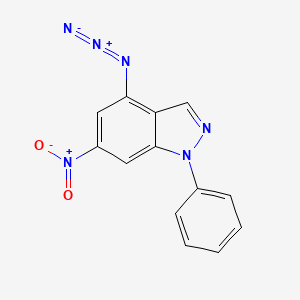

1H-Indazole, 4-azido-6-nitro-1-phenyl-

Description

Contextualization of the 1H-Indazole Scaffold within Contemporary Heterocyclic Chemistry Research

The 1H-indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Its structural rigidity, coupled with the presence of two nitrogen atoms in the five-membered ring, provides a unique electronic and steric environment, making it an attractive core for the design of novel functional molecules. rsc.org In the vast landscape of heterocyclic chemistry, indazoles are recognized for their ability to serve as bioisosteres for other important bicyclic systems, such as indoles and benzimidazoles, offering alternative pharmacophoric features and intellectual property opportunities. acs.org

The 1H-tautomer of indazole is generally the more thermodynamically stable form compared to the 2H-tautomer. researchgate.netresearchgate.net This stability, however, does not preclude the synthetic accessibility and importance of 2H-indazole derivatives, which also exhibit a wide range of biological activities. researchgate.net The exploration of both tautomeric forms, and the selective functionalization of each, remains an active area of contemporary research. rsc.orgmdpi.comrsc.org The indazole nucleus is found in a number of FDA-approved drugs, highlighting its clinical relevance. nih.gov

Academic Significance of Substituted Indazoles in Modern Chemical Science

The academic significance of substituted indazoles stems from their diverse and potent biological activities, as well as their utility as building blocks in organic synthesis. researchgate.netresearchgate.net The functionalization of the indazole core at its various positions (N-1, N-2, C-3, and the benzene ring) allows for the fine-tuning of its physicochemical and biological properties. acs.org This has led to the development of a vast library of substituted indazoles with applications spanning multiple therapeutic areas.

Substituted indazoles have demonstrated a wide array of pharmacological effects, including but not limited to:

Anticancer Activity: Many indazole derivatives exhibit potent antiproliferative and pro-apoptotic effects against various cancer cell lines. nih.gov

Anti-inflammatory Properties: The indazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antiviral Activity: Certain substituted indazoles have shown efficacy against bacterial, fungal, and viral pathogens. nih.gov

Kinase Inhibition: The indazole core serves as a scaffold for the development of potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov

The following interactive table summarizes the academic significance of substituted indazoles by highlighting key research areas and providing examples of their applications.

| Research Area | Significance | Examples of Applications |

| Medicinal Chemistry | Core scaffold for drug discovery | Anticancer agents, Anti-inflammatory drugs, Antimicrobials, Kinase inhibitors |

| Organic Synthesis | Versatile building block | Synthesis of complex heterocyclic systems, Development of novel synthetic methodologies |

| Materials Science | Potential for novel materials | Organic light-emitting diodes (OLEDs), High-energy materials |

Specific Research Focus: 1H-Indazole, 4-azido-6-nitro-1-phenyl- as a Model System for Azido-Nitro Indazole Chemistry

While direct and extensive research on 1H-Indazole, 4-azido-6-nitro-1-phenyl- is not widely documented in publicly available literature, its structure presents an excellent model system for exploring the chemistry of azido-nitro substituted indazoles. The combination of an azido (B1232118) group, a nitro group, and a phenyl substituent on the 1H-indazole core introduces a fascinating interplay of electronic and steric effects, making it a rich subject for theoretical and synthetic investigation.

The key functional groups and their expected influence on the indazole system are outlined below:

Azido Group (-N₃): The azido group is a high-energy functional group known for its utility in click chemistry and as a precursor to nitrenes upon thermal or photochemical decomposition. researchgate.net In the context of an aromatic ring, it is a strongly electron-withdrawing group through induction and can also participate in resonance. Its presence is expected to significantly influence the reactivity and potential energetic properties of the molecule. The thermal decomposition of aryl azides can lead to various cyclization and rearrangement products. worktribe.com

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through resonance and induction. nih.gov Its presence on the indazole ring deactivates the aromatic system towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The combination of azido and nitro groups on the same aromatic scaffold is a common feature in energetic materials. researchgate.net

Phenyl Group (-C₆H₅) at N-1: The phenyl group at the N-1 position introduces steric bulk and influences the electronic properties of the indazole ring system through its aromaticity. It can also serve as a site for further functionalization.

The following table provides a hypothetical overview of the key characteristics of 1H-Indazole, 4-azido-6-nitro-1-phenyl- based on the known properties of its constituent functional groups.

| Property | Predicted Influence of Functional Groups |

| Reactivity | The electron-withdrawing nature of the azido and nitro groups would deactivate the benzene portion of the indazole towards electrophilic attack and activate it towards nucleophilic attack. The azido group could undergo thermal or photochemical decomposition to a highly reactive nitrene intermediate. |

| Energetic Potential | The presence of both azido and nitro groups suggests that this compound could have high-energy characteristics, potentially making it of interest in materials science as an energetic material. |

| Spectroscopic Signature | The 1H and 13C NMR spectra would show characteristic shifts due to the anisotropic effects of the aromatic rings and the electronic effects of the azido and nitro groups. The IR spectrum would exhibit strong absorptions corresponding to the azide (B81097) and nitro group stretching vibrations. |

Overview of Research Trajectories and Key Challenges in Functionalized Indazole Derivatives

The field of functionalized indazole derivatives is continually evolving, with several key research trajectories and persistent challenges.

Current Research Trajectories:

C-H Functionalization: A major focus in recent years has been the direct functionalization of C-H bonds on the indazole scaffold. researchgate.netrsc.orgrsc.org This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Regioselective Synthesis: Achieving high regioselectivity in the synthesis of substituted indazoles, particularly in N-alkylation and C-H functionalization, remains a significant area of research. rsc.orgnih.gov The development of novel catalysts and reaction conditions to control the position of substitution is a key objective.

Development of Novel Biological Probes and Therapeutic Agents: Researchers continue to explore the vast chemical space of substituted indazoles to identify new compounds with improved biological activity and novel mechanisms of action. nih.gov

Application in Materials Science: The unique photophysical and electronic properties of some indazole derivatives are being investigated for their potential use in organic electronics and as energetic materials. rsc.org

Key Challenges:

Control of Regioselectivity: The presence of two reactive nitrogen atoms in the indazole ring often leads to mixtures of N-1 and N-2 substituted products during alkylation and arylation reactions. nih.gov Similarly, achieving regioselective functionalization on the benzene ring can be challenging due to the complex interplay of directing groups.

Synthesis of Polysubstituted Indazoles: The synthesis of indazoles with multiple substituents, such as the model compound 1H-Indazole, 4-azido-6-nitro-1-phenyl-, can be synthetically demanding, often requiring lengthy and low-yielding reaction sequences.

Stability of Functionalized Derivatives: The introduction of certain functional groups, particularly high-energy moieties like the azido group, can lead to instability, posing challenges for synthesis, purification, and handling.

Scale-up of Synthetic Routes: Many of the novel synthetic methods developed in academic laboratories are not readily scalable for industrial production, which can be a barrier to the practical application of new indazole derivatives.

The following table summarizes some of the key challenges and the corresponding research efforts to address them.

| Challenge | Research Efforts and Strategies |

| Regioselectivity | Development of regioselective catalysts, use of directing groups, optimization of reaction conditions (solvent, base, temperature). |

| Synthesis of Polysubstituted Derivatives | Development of one-pot and multicomponent reactions, late-stage functionalization strategies. |

| Compound Stability | Careful handling procedures, in-situ generation and use of unstable intermediates, development of more stable precursors. |

| Scalability | Development of flow chemistry processes, use of more robust and cost-effective reagents and catalysts. |

Structure

3D Structure

Properties

CAS No. |

830320-65-5 |

|---|---|

Molecular Formula |

C13H8N6O2 |

Molecular Weight |

280.24 g/mol |

IUPAC Name |

4-azido-6-nitro-1-phenylindazole |

InChI |

InChI=1S/C13H8N6O2/c14-17-16-12-6-10(19(20)21)7-13-11(12)8-15-18(13)9-4-2-1-3-5-9/h1-8H |

InChI Key |

GZNYABSUHYCAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N=[N+]=[N-])[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1h Indazole, 4 Azido 6 Nitro 1 Phenyl and Analogs

Reactivity of the Azido (B1232118) Group within the Indazole System

The azido group is a versatile functional group known for its ability to undergo a range of transformations, primarily involving the release of molecular nitrogen.

Thermal and Photochemical Decomposition Pathways

Organic azides are known to decompose under thermal or photochemical conditions, typically leading to the formation of highly reactive nitrene intermediates. While specific studies on 1H-Indazole, 4-azido-6-nitro-1-phenyl- are not extensively documented, the behavior of similar azido-substituted heterocyclic systems provides insight into its likely decomposition pathways.

Photochemical decomposition, often induced by UV irradiation, can proceed through a concerted mechanism or via a singlet nitrene. For instance, the irradiation of azidoisoxazoles in cryogenic matrices has been shown to yield imines. researchgate.net It is plausible that the 4-azido group in the indazole system would undergo a similar transformation, potentially leading to the formation of a transient nitrene that could rearrange or react with surrounding molecules.

Thermal decomposition of related nitrogen-containing heterocycles, such as 1-pyrazolines, also involves the extrusion of nitrogen to form cyclopropanes or other rearranged products. researchgate.net The thermal stability of the 4-azido group in the indazole ring would be influenced by the electronic nature of the indazole core and the phenyl substituent.

| Decomposition Method | Proposed Intermediate | Potential Products |

| Photochemical (UV) | Singlet Nitrene | Imines, Rearrangement Products |

| Thermal | Nitrene | Ring-contracted or expanded products, intermolecular reaction products |

Cycloaddition Reactions for Novel Heterocycle Construction

The azido group can participate in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various dipolarophiles such as alkynes and alkenes to form triazole rings. This type of reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity. The intramolecular version of this reaction, the intramolecular nitrile oxide cycloaddition (INOC), is a powerful tool for the synthesis of fused heterocyclic systems. nih.gov

Reactivity of the Nitro Group within the Indazole System

The strongly electron-withdrawing nature of the nitro group significantly impacts the reactivity of the indazole ring, particularly its susceptibility to nucleophilic attack and its behavior under reductive conditions.

Nucleophilic Aromatic Substitution Reactions

The presence of a nitro group, especially at positions ortho or para to a potential leaving group, can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org In the case of 6-nitroindazoles, the nitro group enhances the electrophilicity of the indazole ring, making it more susceptible to attack by nucleophiles. Studies on 4-RSO2-6-nitro-1-phenyl-1H-indazoles have demonstrated that nucleophilic substitution can occur, highlighting the activating effect of the 6-nitro group. researchgate.net The reaction generally proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group. libretexts.org The leaving ability of a group on the indazole ring is a crucial factor in these reactions. nih.govscispace.com

| Nucleophile | Potential Reaction Site | Product Type |

| Alkoxides (e.g., CH₃O⁻) | Carbon atom bearing a suitable leaving group | Alkoxy-substituted indazole |

| Amines (e.g., RNH₂) | Carbon atom bearing a suitable leaving group | Amino-substituted indazole |

| Thiolates (e.g., RS⁻) | Carbon atom bearing a suitable leaving group | Thioether-substituted indazole |

Reductive Transformations of Nitro Functionalities

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the amino group. This transformation is of significant synthetic importance as it introduces a versatile amino functionality that can be further modified. The reduction of nitroarenes can be achieved using various reagents, including metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or reducing agents like tin(II) chloride or sodium dithionite. researchgate.net

In the context of indazole chemistry, the reduction of a nitro group can be a key step in the synthesis of more complex derivatives. For instance, nitroreductase enzymes have been shown to catalyze the reduction of 2-nitrobenzylamine derivatives, leading to the formation of an indazole ring through a subsequent cyclization. chemrxiv.org This enzymatic approach highlights a green and efficient method for such transformations. The reduction of the 6-nitro group in 1H-Indazole, 4-azido-6-nitro-1-phenyl- would yield the corresponding 6-amino derivative, a valuable intermediate for the synthesis of other functionalized indazoles.

Electronic Effects of Nitro Substituents on Indazole Ring Reactivity

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, as discussed in the context of SNAr reactions. libretexts.org The position of the nitro group on the indazole ring is critical in determining its electronic influence. A study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) showed that the position of the nitro group affects the reaction outcome. nih.govresearchgate.net The electron-withdrawing properties of the nitro group can also influence the acidity of N-H protons and the stability of anionic intermediates. researchgate.net

| Electronic Effect | Consequence on Reactivity |

| Inductive Withdrawal | Decreased electron density across the sigma framework |

| Resonance Withdrawal | Delocalization of pi-electrons from the ring to the nitro group |

| Overall Effect | Deactivation towards electrophilic attack, activation towards nucleophilic attack |

Reactivity at Indazole Nitrogen Atoms (N1 and N2)

The differential reactivity of the N1 and N2 atoms of the indazole ring is a key determinant in the synthesis of specifically substituted indazole derivatives. This selectivity is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

The alkylation of indazoles is a fundamental transformation that typically yields a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The regioselectivity of this reaction is highly dependent on the nature of the electrophile, the solvent, the base used, and the substitution pattern on the indazole ring. beilstein-journals.orgd-nb.info

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgd-nb.info However, kinetic and thermodynamic factors can influence the final product distribution in alkylation reactions. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving N1-selective alkylation for a range of substituted indazoles. beilstein-journals.org

The electronic nature of substituents on the indazole ring plays a crucial role in directing the regiochemical outcome of N-alkylation. Electron-withdrawing groups can significantly influence the nucleophilicity of the nitrogen atoms and the stability of the resulting products. For example, studies on various C-substituted indazoles have highlighted the impact of both steric and electronic effects on the N1/N2 regioisomeric distribution. beilstein-journals.org In some cases, specific substituents can lead to excellent regioselectivity for either the N1 or N2 position. beilstein-journals.orgd-nb.info

| Indazole Substituent | Reaction Conditions | Major Isomer | Reference |

|---|---|---|---|

| C-3 Substituted (e.g., -COMe, -tBu) | NaH, THF, Alkyl Bromide | >99% N1 | beilstein-journals.org |

| C-7 NO2 | NaH, THF, Alkyl Bromide | ≥96% N2 | beilstein-journals.orgd-nb.info |

| C-7 CO2Me | NaH, THF, Alkyl Bromide | ≥96% N2 | beilstein-journals.orgd-nb.info |

The reaction of N-unsubstituted indazoles with formaldehyde provides a pathway to N-hydroxymethylated derivatives, which are valuable intermediates in organic synthesis. acs.orgnih.gov Mechanistic studies on nitro-substituted 1H-indazoles have provided significant insights into the factors governing this reaction. acs.orgnih.govresearchgate.net

The addition of formaldehyde to nitro-1H-indazoles in an acidic medium, such as aqueous hydrochloric acid, has been studied in detail. acs.orgnih.govresearchgate.net The mechanism for the formation of N1-hydroxymethyl derivatives has been determined through a combination of experimental techniques, including solution and solid-state NMR spectroscopy and X-ray crystallography, supported by theoretical calculations. acs.orgnih.govresearchgate.net

The reaction is understood to proceed through the protonated indazole species (indazolium cation). acs.orgsemanticscholar.org While detailed transition state analyses for all substituted indazoles are complex, theoretical calculations at the B3LYP/6-311++G(d,p) level have provided a sound basis for the experimental observations in the case of nitro-1H-indazoles. acs.orgnih.govnih.gov These calculations help in understanding the relative stabilities of isomers and intermediates. acs.orgsemanticscholar.org The reaction results in the formation of (1H-indazol-1-yl)methanol derivatives, which can be thought of as hemiaminals. acs.orgresearchgate.net

The position of the nitro group on the indazole ring has a profound effect on both the reactivity and the regioselectivity of the formaldehyde addition reaction. acs.orgnih.gov Studies on 4-nitro, 5-nitro, 6-nitro, and 7-nitro-1H-indazoles have demonstrated this influence clearly. acs.orgnih.gov

For instance, the reaction of 4-nitro-1H-indazole with formaldehyde in aqueous HCl yields a mixture of the N1 and N2 substituted products, with the N1 isomer being the major product. acs.orgnih.gov In contrast, 5-nitro-1H-indazole and 6-nitro-1H-indazole react to give exclusively the N1-substituted (1H-indazol-1-yl)methanol derivative. acs.orgnih.gov Interestingly, 7-nitro-1H-indazole is reported to be unreactive under the same conditions, which is attributed to the electronic and steric effects of the nitro group at the C7 position. acs.orgnih.govsemanticscholar.org

| Nitro-1H-Indazole Analog | Product(s) of Reaction with Formaldehyde in Aqueous HCl | Reference |

|---|---|---|

| 4-nitro-1H-indazole | (4-nitro-1H-indazol-1-yl)methanol (95%) + (4-nitro-2H-indazol-2-yl)methanol (5%) | acs.orgnih.gov |

| 5-nitro-1H-indazole | (5-nitro-1H-indazol-1-yl)methanol | acs.orgnih.gov |

| 6-nitro-1H-indazole | (6-nitro-1H-indazol-1-yl)methanol | acs.orgnih.gov |

| 7-nitro-1H-indazole | No reaction | acs.orgnih.govsemanticscholar.org |

Mechanistic Studies of Formaldehyde Addition to Nitro-1H-Indazoles at N1

Hydrolytic Stability of Indazole Derivatives and Factors Influencing Decomposition

The stability of indazole derivatives, particularly their resistance to hydrolysis, is a critical factor in their synthesis, purification, and application. The presence of electron-withdrawing groups, such as nitro substituents, is known to increase the sensitivity of N-substituted indazoles to hydrolysis. acs.orgnih.govsemanticscholar.org This is due to the increased leaving group ability of the nitro-substituted indazole moiety. acs.orgnih.govsemanticscholar.org

For example, the N-hydroxymethyl adducts of nitro-indazoles exhibit limited stability in certain conditions. acs.orgnih.gov Crystallization of these adducts from boiling water can lead to partial hydrolysis, reverting back to the starting NH-indazole. acs.orgnih.gov In the case of the (4-nitro-1H-indazol-1-yl)methanol, (5-nitro-1H-indazol-1-yl)methanol, and (6-nitro-1H-indazol-1-yl)methanol, this decomposition can be significant, with reports of 33-50% hydrolysis under such conditions. acs.orgnih.gov This highlights the reversible nature of the formaldehyde addition reaction. acs.orgresearchgate.net The long-term stability of these compounds in the solid state has also been noted, with samples showing significant decomposition over several decades. acs.orgnih.gov

Structural Characterization Methodologies and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution and the solid state. For "1H-Indazole, 4-azido-6-nitro-1-phenyl-", a combination of multi-nuclear, multi-dimensional, and solid-state NMR experiments would be employed for a comprehensive analysis.

Multi-nuclear NMR analysis provides a complete picture of the carbon-hydrogen framework and the nitrogen environments within the molecule.

¹H NMR Spectroscopy: This technique identifies the number and environment of hydrogen atoms. For the target compound, the spectrum is expected to show distinct signals in the aromatic region. The two protons on the indazole ring (at positions 5 and 7) and the five protons of the phenyl group would appear as separate spin systems. The powerful electron-withdrawing effects of the nitro and azido (B1232118) groups would cause the indazole protons to resonate at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: This analysis reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. The spectrum would confirm the presence of all 13 carbon atoms. The carbons directly attached to the electron-withdrawing nitro (C6) and azido (C4) groups are expected to be significantly deshielded. Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, can be used to predict chemical shifts and aid in the assignment of signals by correlating theoretical data with experimental results. acs.orgnih.gov

¹⁵N NMR Spectroscopy: Given the presence of six nitrogen atoms in five distinct chemical environments (two in the indazole ring, three in the azido group, one in the nitro group), ¹⁵N NMR is an invaluable tool. It is particularly effective for distinguishing between isomeric structures and confirming the chemical nature of nitrogen-containing functional groups, as each type has a characteristic chemical shift range. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 1H-Indazole, 4-azido-6-nitro-1-phenyl- Predicted values are based on typical ranges for similar functionalized indazole systems.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 8.5 - 8.8 | - |

| H5 | 8.3 - 8.6 | - |

| H7 | 7.9 - 8.2 | - |

| Phenyl H (ortho) | 7.7 - 7.9 | - |

| Phenyl H (meta) | 7.5 - 7.7 | - |

| Phenyl H (para) | 7.4 - 7.6 | - |

| C3 | - | 135 - 140 |

| C3a | - | 120 - 125 |

| C4 | - | 138 - 143 |

| C5 | - | 115 - 120 |

| C6 | - | 145 - 150 |

| C7 | - | 110 - 115 |

| C7a | - | 140 - 145 |

| Phenyl C (ipso) | - | 138 - 142 |

| Phenyl C (ortho) | - | 125 - 130 |

| Phenyl C (meta) | - | 129 - 132 |

| Phenyl C (para) | - | 128 - 131 |

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is used to analyze the compound in its crystalline powder form. This technique provides information about the molecular structure and packing in the solid state. mdpi.com The appearance of multiple signals for a single carbon position can indicate the presence of different conformers or multiple independent molecules in the crystal's asymmetric unit. nih.gov Solid-state NMR is crucial for validating that the structure determined in solution is consistent with that in the solid phase. acs.org

N-unsubstituted indazoles can exist in two tautomeric forms (1H and 2H). However, in "1H-Indazole, 4-azido-6-nitro-1-phenyl-", the presence of the phenyl group at the N1 position precludes this tautomerism. NMR spectroscopy would definitively confirm the point of attachment of the phenyl group. mdpi.combohrium.com For instance, Nuclear Overhauser Effect (NOE) experiments could show spatial proximity between the ortho-protons of the phenyl ring and the H7 proton of the indazole core, confirming the 1-phenyl substitution pattern and distinguishing it from the 2-phenyl isomer. nih.gov

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. researchgate.netmdpi.com This technique would provide precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry. mdpi.comresearchgate.net The resulting crystal structure would reveal the planarity of the indazole ring system and the precise orientation of the phenyl, azido, and nitro substituents relative to the core. researchgate.netacs.org Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as π-π stacking, which are common in such aromatic systems.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₃H₇N₇O₂. rsc.org

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. For "1H-Indazole, 4-azido-6-nitro-1-phenyl-", the fragmentation is expected to proceed through characteristic losses of small neutral molecules associated with the functional groups. researchgate.net A primary fragmentation would likely be the loss of a nitrogen molecule (N₂, 28 Da) from the labile azido group. Other expected fragmentation pathways include the loss of nitro-group-related fragments (NO, 30 Da; NO₂, 46 Da) and cleavage of the N-phenyl bond. nih.govnih.govresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathway

| Ion/Fragment | Formula | Predicted m/z (monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₈N₇O₂⁺ | 294.0738 | Protonated Molecular Ion |

| [M-N₂]⁺ | C₁₃H₇N₅O₂⁺ | 265.0627 | Loss of N₂ from azide (B81097) group |

| [M-NO₂]⁺ | C₁₃H₇N₆⁺ | 247.0787 | Loss of nitro group |

| [M-N₂-NO]⁺ | C₁₃H₇N₄O⁺ | 235.0620 | Subsequent loss of NO |

| [C₇H₄N₃O₂]⁺ | C₇H₄N₃O₂⁺ | 178.0298 | Indazole core after N-phenyl bond cleavage |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of "1H-Indazole, 4-azido-6-nitro-1-phenyl-" would be dominated by strong, characteristic absorption bands for the azido and nitro groups. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (N₃) | Asymmetric stretch | 2100 - 2160 (Very Strong) |

| Nitro (NO₂) | Asymmetric stretch | 1500 - 1560 (Strong) |

| Nitro (NO₂) | Symmetric stretch | 1330 - 1370 (Strong) |

| Aromatic C=C | Ring stretch | 1450 - 1600 (Medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) |

Computational Chemistry and Theoretical Investigations of 1h Indazole, 4 Azido 6 Nitro 1 Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the geometry and electronic properties of indazole derivatives. nih.govnih.gov Methods like the B3LYP hybrid functional, combined with a comprehensive basis set such as 6-311++G(d,p), are frequently used to perform geometry optimizations and predict a variety of molecular properties. nih.govresearchgate.net

For 1H-Indazole, 4-azido-6-nitro-1-phenyl-, DFT calculations would be employed to determine its most stable three-dimensional conformation. From the optimized structure, key electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical, as the HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Predicted Molecular Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | High | Indicates a polar molecule with significant charge separation due to nitro and azido (B1232118) groups. |

| HOMO Energy | ~ -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -3.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are illustrative examples based on general principles for similar aromatic nitro compounds and are not derived from actual calculations on 1H-Indazole, 4-azido-6-nitro-1-phenyl-.

While DFT is highly versatile, more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate thermodynamic data. These methods are particularly useful for calculating precise energy differences between isomers or tautomers. For the parent indazole molecule, MP2 calculations with a 6-31G** basis set have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net Such high-level calculations would be crucial for refining the standard enthalpy of formation and Gibbs free energy of 1H-Indazole, 4-azido-6-nitro-1-phenyl-, providing a benchmark for its thermodynamic stability.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for Accurate NMR Chemical Shift Prediction and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts of molecules. nih.govnih.gov This method has been shown to provide an excellent basis for experimental observations in the study of nitro-indazole derivatives. nih.govresearchgate.net

The GIAO/DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) computes the absolute isotropic shieldings of each nucleus in the gas phase. nih.gov These theoretical values are then converted into chemical shifts (δ) in parts per million (ppm) using established empirical equations, allowing for direct comparison with experimental spectra recorded in solution. nih.gov This computational-spectroscopic approach is instrumental in the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex structures where signals may overlap or where isomeric ambiguity exists.

Table 2: Illustrative Comparison of Experimental vs. GIAO-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical GIAO-Predicted δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-3 | 125.5 | 125.1 | -0.4 |

| C-3a | 141.2 | 140.8 | -0.4 |

| C-4 (bearing azido) | 130.8 | 130.5 | -0.3 |

| C-5 | 115.3 | 115.0 | -0.3 |

| C-6 (bearing nitro) | 145.6 | 145.2 | -0.4 |

| C-7 | 112.9 | 112.5 | -0.4 |

| C-7a | 122.4 | 122.0 | -0.4 |

Note: The data presented is for illustrative purposes to demonstrate the application and typical accuracy of the GIAO method and does not represent actual data for 1H-Indazole, 4-azido-6-nitro-1-phenyl-.

Investigation of Tautomeric Equilibria and Relative Stabilities

Indazole and its derivatives can exist as two annular tautomers: the 1H- and 2H-forms. researchgate.netresearchgate.net Computationally, it has been well-established that the 1H-indazole is the thermodynamically more stable tautomer. nih.govresearchgate.netbeilstein-journals.org For 1H-Indazole, 4-azido-6-nitro-1-phenyl-, the nitrogen at the N-1 position is substituted with a phenyl group, which prevents prototropic tautomerism.

However, computational studies remain highly relevant for comparing the relative stabilities of the N-1 versus N-2 substituted isomers. In related systems, DFT calculations (B3LYP/6-311++G(d,p)) indicated that a 1-substituted indazole derivative was 20 kJ·mol⁻¹ more stable than its 2-substituted counterpart. nih.govacs.org Similar calculations for the target compound would be essential to confirm the thermodynamic preference for the 1-phenyl isomer over the 2-phenyl isomer, providing insight into the likely outcome of synthetic routes. Generally, N-1 isomers are found to be thermodynamically more stable, while N-2 isomers can sometimes be kinetically favored. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure corresponds to a first-order saddle point on the potential energy surface. Locating the precise geometry of a TS and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. This barrier is a critical parameter that governs the rate of a chemical reaction.

For 1H-Indazole, 4-azido-6-nitro-1-phenyl-, this methodology could be applied to investigate various potential reactions. For example, the thermal decomposition of the azido group to form a nitrene is a common reaction pathway. Computational modeling could be used to calculate the energy barrier for this nitrogen extrusion process, thus predicting the temperature at which decomposition might occur. The characterization of a true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com These theoretical studies provide invaluable, atomistic-level insights into reaction feasibility and selectivity that are often difficult to obtain experimentally.

Analysis of Solvent Effects in Computational Reaction Studies

No computational studies detailing the influence of different solvents on the reaction mechanisms or thermodynamics involving 1H-Indazole, 4-azido-6-nitro-1-phenyl- have been found. Such analyses would typically involve calculations in the gas phase and with various implicit or explicit solvent models to determine how the solvent polarity and hydrogen-bonding capabilities affect transition states and reaction barriers.

Advanced Molecular Modeling and Simulation Approaches

Conformational Analysis and Energy Landscapes

There is no available research that has mapped the conformational landscape of 1H-Indazole, 4-azido-6-nitro-1-phenyl-. This type of study would involve systematic rotations around single bonds, particularly the bond connecting the phenyl group to the indazole core, to identify low-energy conformers and the energy barriers between them. The creation of a potential energy surface would be necessary to understand the molecule's flexibility and preferred shapes.

Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Detailed computational analyses of the intermolecular interactions that govern the solid-state packing and solution-phase behavior of 1H-Indazole, 4-azido-6-nitro-1-phenyl- are not present in the literature. Such studies would typically employ methods to quantify the strength and nature of potential hydrogen bonds, π-stacking between the aromatic rings, and other non-covalent interactions.

Emerging Research Applications of Indazole Derivatives in Advanced Materials and Chemical Technologies

Exploration of Indazoles as Corrosion Inhibitors in Chemical Systems

The protection of metals from corrosion is a critical industrial challenge, and organic heterocyclic compounds have emerged as effective corrosion inhibitors. Indazole derivatives are particularly promising due to the presence of nitrogen heteroatoms and the aromatic π-system, which can interact with metal surfaces to form a protective barrier. Research has shown that these compounds inhibit corrosion by adsorbing onto the metal surface, a process that blocks the active sites for anodic and cathodic reactions.

The adsorption mechanism is influenced by the electronic properties of the indazole ring and its substituents. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system can be donated to the vacant d-orbitals of the metal, forming a coordinate bond. This interaction is further stabilized by the chemical structure of the inhibitor and the nature of the corrosive medium. The effectiveness of indazole derivatives often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. semanticscholar.org

Studies on substituted indazoles have provided insight into how different functional groups affect inhibition efficiency. For instance, a comparative study on carbon steel in a 1 M HCl solution investigated 5-aminoindazole (B92378) (AIA) and 5-nitroindazole (B105863) (NIA). nih.govresearchgate.net The results from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization showed that both are effective mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. nih.govrsc.org However, the amino-substituted indazole (AIA) exhibited superior inhibition compared to the nitro-substituted derivative (NIA). This is attributed to the electron-donating nature of the amino group (-NH2), which increases the electron density on the indazole ring, facilitating stronger adsorption onto the steel surface. Conversely, the electron-withdrawing nitro group (-NO2) in NIA reduces the electron-donating ability of the molecule, leading to slightly lower, yet still significant, inhibition efficiency. nih.govresearchgate.net

Similarly, research on 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole demonstrated an inhibition efficiency of up to 87% for mild steel in HCl. researchgate.net Another study on 5-nitroindazole for copper corrosion in a 3.0% NaCl solution found it to be a mixed-type inhibitor with an efficiency of up to 99% at a concentration of 0.4 mM. nih.gov

| Indazole Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Concentration | Reference |

|---|---|---|---|---|---|

| 5-Nitroindazole (NIA) | Carbon Steel | 1 M HCl | 84.4% | 2 mM | nih.govrsc.org |

| 5-Aminoindazole (AIA) | Carbon Steel | 1 M HCl | 92.1% | 2 mM | nih.govrsc.org |

| 2-Methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 96.5% | 1 mM | semanticscholar.org |

| 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (E1) | Mild Steel | 1 M HCl | 87.0% | 1 mM | researchgate.net |

| 5-Nitroindazole | Copper | 3.0% NaCl | 99.0% | 0.4 mM | nih.gov |

Potential Applications of Indazole Scaffolds in Optoelectronic and Sensing Materials

The conjugated π-system of the indazole scaffold makes it an attractive building block for organic electronic materials. Indazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors, where their photophysical properties can be tuned by chemical modification. bohrium.com

The introduction of electron-donating and electron-withdrawing groups onto the indazole ring can create intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence. The 6-nitro group in 1H-Indazole, 4-azido-6-nitro-1-phenyl- is a strong electron-withdrawing group, which could promote ICT upon photoexcitation, potentially leading to emissive properties. Research on 5-nitro-1H-indazole has demonstrated its utility as a precursor for synthesizing new fluorescent heterocyclic compounds, confirming the potential of the nitro-indazole core in developing fluorophores. acs.org Furthermore, the N-phenyl group can extend the π-conjugation of the system, which typically results in a red-shift of the absorption and emission spectra, and can also influence molecular packing in the solid state, affecting the performance of thin-film devices.

The 4-azido group (-N3) introduces a unique functionality. Azide-containing aromatic compounds are known to serve as versatile fluorescent probes. For example, 4-azido-7-nitrobenzoxadiazole has been developed as a "click" fluorescent probe. acs.org The azido (B1232118) group can react with alkynes in a highly specific copper-catalyzed cycloaddition reaction (click chemistry), which can be used to covalently link the indazole unit to other molecules or surfaces. This functionality is also useful in sensing applications. The azido group can act as a quencher of fluorescence, which can be "turned on" upon reaction or interaction with a specific analyte. For example, azido pyrazole-chalcone conjugates have been developed as selective fluorescence "turn-off" sensors for iodide ions. nih.gov

Therefore, 1H-Indazole, 4-azido-6-nitro-1-phenyl- could potentially be developed into a sensor. The intrinsic fluorescence of the nitro-phenyl-indazole core could be modulated by the azido group. Upon a specific chemical transformation of the azido group (e.g., reduction to an amine or cycloaddition), a significant change in the fluorescence signal (either enhancement or quenching) could be observed, forming the basis of a chemosensor.

| Functional Group in Target Compound | Potential Role/Property | Example from Related Research |

|---|---|---|

| Indazole Core | Provides a rigid, conjugated scaffold; acts as a chromophore. | Indazole derivatives used in dye-sensitized solar cells and as building blocks for fluorescent materials. rsc.orgnih.gov |

| 6-Nitro Group (-NO2) | Strong electron-withdrawing group; promotes intramolecular charge transfer (ICT); can tune energy levels. | 5-Nitro-1H-indazole used as a starting material for new fluorescent compounds. acs.org |

| 1-Phenyl Group (-C6H5) | Extends π-conjugation, shifting absorption/emission; influences intermolecular interactions (π-π stacking). | Phenyl-containing carbazoles and imidazoles are widely used as host materials in OLEDs. acs.orgresearchgate.net |

| 4-Azido Group (-N3) | Enables "click" chemistry for functionalization; can act as a fluorescence quencher or sensing moiety. | Azido-nitrobenzoxadiazole and azido-pyrazole derivatives used as innovative fluorescent probes. acs.orgnih.gov |

Development of Indazole-Based Ligands in Coordination and Organometallic Chemistry

The nitrogen atoms in the pyrazole (B372694) ring of indazole make it an excellent ligand for coordinating with metal ions, leading to the formation of a diverse range of coordination compounds and organometallic complexes. The coordination behavior of indazole can be modulated by the substituents on the ring system, which influence the ligand's electronic and steric properties.

Indazole typically coordinates to metal centers through the pyridine-like nitrogen atom (N2). In its deprotonated (indazolate) form, it can also act as a bridging ligand, connecting two or more metal centers. Research on indazole-carboxylate ligands, such as 1H-indazole-6-carboxylic acid, has shown various coordination modes, including monodentate, bidentate, and bridging tridentate fashions, leading to the formation of one-dimensional chains and three-dimensional metal-organic frameworks (MOFs). nih.gov The resulting coordination polymers with d¹⁰ metals like Zn(II) and Cd(II) have been shown to exhibit photoluminescence, a property largely derived from the indazole-based ligand. nih.gov

The substituents on 1H-Indazole, 4-azido-6-nitro-1-phenyl- would play a significant role in its coordination chemistry. The electron-withdrawing nitro group would decrease the basicity of the nitrogen atoms, potentially weakening the metal-ligand bond compared to an unsubstituted indazole. However, this electronic effect can also be useful in stabilizing metal complexes in lower oxidation states or in modulating the redox properties of the complex. For instance, ruthenium and osmium complexes with indazole-3-carboxylic acid have been studied, demonstrating the ligand's role in the electrochemical properties of the resulting compounds. nih.gov

The N-phenyl group introduces significant steric bulk around the N1 position. This would likely direct the coordination of metal ions exclusively to the N2 position, preventing N1 from participating in coordination. This steric hindrance can be used to control the geometry and nuclearity of the resulting complexes, favoring the formation of discrete mononuclear or binuclear species rather than extended polymeric structures. The azido group is not a strong coordinating group for many transition metals, especially in the presence of the more basic indazole nitrogens. However, it could potentially participate in bridging interactions or undergo transformation upon coordination to certain reactive metal centers.

| Indazole Ligand | Metal Ion(s) | Resulting Structure Type | Key Feature/Application | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrahydro-1H-indazole | Cu(II), Co(II), Ag(I) | Mononuclear complexes (square planar, linear) | Geometry depends on metal and counter-ion. | semanticscholar.org |

| Indazole-3-carboxylic acid | Co(II), Ni(II), Zn(II), Fe(II), Mn(II) | Mononuclear complexes with H-bonding | Biochemical (anti-inflammatory) properties. | researchgate.net |

| 1H-Indazole-6-carboxylic acid | Zn(II), Cd(II) | 1D and 3D Coordination Polymers (MOFs) | Photoluminescent materials. | nih.gov |

| Indazole-3-carboxylic acid | Ru(II), Os(II) | Monomeric complexes | Redox-active; anion sensing. | nih.gov |

Role of Indazole Derivatives in Catalysis and Fine Chemical Synthesis

Indazole derivatives play a dual role in catalysis: they can act as ligands that modify the activity and selectivity of metal catalysts, or they can serve as substrates and building blocks in the synthesis of complex organic molecules and fine chemicals.

As ligands, the indazole scaffold has been incorporated into more complex structures to create efficient catalytic systems. For example, an indazole-based PNN pincer ligand has been successfully used in ruthenium-catalyzed hydrogenation of various unsaturated compounds, demonstrating high efficiency and achieving a turnover number of over 63,000 in scalable syntheses. rsc.org The electronic and steric properties of the indazole moiety can be fine-tuned through substitution to optimize the performance of the metal center for a specific catalytic transformation.

In fine chemical synthesis, the functionalization of the indazole core itself is a major area of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds and have been extensively applied to indazoles. nih.govrsc.org These methods allow for the regioselective introduction of aryl or heteroaryl groups at specific positions of the indazole ring, which is a key step in the synthesis of many pharmaceuticals and advanced materials. For a molecule like 1H-Indazole, 4-azido-6-nitro-1-phenyl- , the presence of the nitro group could influence the reactivity of the ring in such coupling reactions. For instance, studies on the Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles have shown that aryl boronic acids bearing an electron-withdrawing nitro group can be coupled efficiently. nih.gov

Furthermore, indazoles can serve as substrates in novel catalytic transformations. A highly enantioselective C3-allylation of N-(benzoyloxy)indazoles has been developed using copper hydride (CuH) catalysis. semanticscholar.org This method allows for the creation of C3-allyl indazoles with quaternary stereocenters in high yields and excellent enantioselectivity, providing access to complex chiral building blocks. The unique reactivity of the indazole ring, distinct from related heterocycles like indole, is key to the success of this transformation. semanticscholar.org The enzymatic synthesis of indazoles, for example through nitroreductase-triggered cyclization of 2-nitrobenzylamine derivatives, represents a green chemistry approach to producing these valuable scaffolds. chemrxiv.org This highlights the importance of the nitro group not just as a modulating substituent but as a reactive handle for synthesis.

| Application Area | Role of Indazole | Catalytic System / Reaction | Significance | Reference |

|---|---|---|---|---|

| Hydrogenation | As a ligand backbone | Ru-PNN indazole pincer complex | Efficient hydrogenation of unsaturated bonds with high turnover numbers. | rsc.org |

| C-C Bond Formation | As a substrate/scaffold | Pd-catalyzed Suzuki-Miyaura cross-coupling | Key method for synthesizing functionalized indazoles for drugs and materials. | nih.govrsc.org |

| Asymmetric Synthesis | As a substrate | CuH-catalyzed C3-allylation | Creates chiral indazoles with quaternary stereocenters in high enantioselectivity. | semanticscholar.org |

| Biocatalysis | As a synthetic target | Nitroreductase-triggered cyclization | Enzymatic route for indazole formation from nitro-aromatic precursors. | chemrxiv.org |

Future Perspectives and Research Directions in Substituted 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Pathways for Azido-Nitro Indazoles

The synthesis of polysubstituted indazoles, particularly those with thermally sensitive groups like azides, necessitates the development of mild, efficient, and sustainable synthetic methodologies. Future research in this area will likely focus on moving away from harsh nitrating conditions and hazardous azidating reagents.

Green chemistry principles are expected to be at the forefront of these developments. benthamdirect.comingentaconnect.comrsc.orgacs.orgnih.gov This includes the use of safer solvents, minimizing waste, and employing catalytic systems that can be recycled and reused. One promising avenue is the exploration of photo-organic synthesis, which utilizes visible light to drive reactions, often under metal- and hydrogen-source-free conditions. rsc.org Such approaches could offer a milder alternative for the introduction of nitro groups or for facilitating cyclization reactions.

Furthermore, catalyst-based approaches, including the use of transition metals and acid/base catalysis, will continue to be refined for enhanced efficiency and selectivity in indazole synthesis. benthamdirect.comingentaconnect.com The development of one-pot procedures that allow for the sequential introduction of the phenyl, nitro, and azido (B1232118) groups without the need for isolation of intermediates would represent a significant advancement in terms of atom economy and process efficiency. mdpi.com A hypothetical sustainable synthetic route is presented in Table 1.

Table 1: Proposed Sustainable Synthetic Pathway for 1H-Indazole, 4-azido-6-nitro-1-phenyl-

| Step | Reaction | Reagents and Conditions | Sustainability Aspect |

|---|---|---|---|

| 1 | Phenylamination | 2-Fluoro-5-nitrobenzonitrile, Phenylhydrazine (B124118), Green solvent (e.g., PEG-400) | Use of a recyclable and biodegradable solvent. |

| 2 | Cyclization to Indazole | Mild base, moderate temperature | Avoidance of harsh reaction conditions. |

| 3 | Nitration | Mild nitrating agent (e.g., bismuth nitrate), Catalytic amount of acid | Reduction in the use of corrosive and hazardous nitrating mixtures. |

Exploration of Underexplored Reactivity and Transformative Chemistry

The dual presence of an azide (B81097) and a nitro group on the 1H-indazole scaffold of 1H-Indazole, 4-azido-6-nitro-1-phenyl- opens up a plethora of possibilities for novel chemical transformations. The azide group is a versatile functional handle that can undergo a variety of reactions, including cycloadditions, reductions to amines, and reactions with phosphines (Staudinger ligation). The nitro group, on the other hand, can be reduced to an amino group, which can then be further functionalized.

Future research will likely focus on the selective transformation of one functional group in the presence of the other. For instance, developing conditions for the selective reduction of the nitro group without affecting the azide, or vice versa, would provide access to a range of novel indazole derivatives with diverse substitution patterns. The reactivity of the azide group as a nitrene precursor upon photolysis or thermolysis could also be explored for intramolecular C-H amination reactions, leading to the formation of novel fused heterocyclic systems. purdue.eduresearchgate.net

Furthermore, the influence of the electron-withdrawing nitro and azido groups on the reactivity of the indazole ring itself is an area ripe for investigation. These groups are expected to activate the benzene (B151609) part of the indazole ring towards nucleophilic aromatic substitution, allowing for the introduction of additional substituents. The unique electronic properties conferred by this substitution pattern could also be harnessed in transition metal-catalyzed cross-coupling reactions to build more complex molecular architectures. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Complex Derivatives

The unambiguous characterization of complex polysubstituted indazoles like 1H-Indazole, 4-azido-6-nitro-1-phenyl- and its derivatives is crucial for understanding their chemical behavior and for quality control. While standard spectroscopic techniques like 1H and 13C NMR are indispensable, future research will increasingly rely on more advanced methods to fully elucidate the intricate structural details of these molecules. semanticscholar.orgresearchgate.netipb.pt

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for assigning the proton and carbon signals, especially in cases of complex spin systems or overlapping resonances. researchgate.net Furthermore, the presence of nitrogen atoms in the indazole ring and the azide group makes 15N NMR spectroscopy a particularly powerful tool for probing the electronic environment of these nitrogen centers. rsc.org The analysis of 13C-15N and 1H-15N coupling constants can provide valuable insights into bonding and tautomeric equilibria. rsc.org

Single-crystal X-ray diffraction will remain the gold standard for determining the three-dimensional structure of these compounds in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding their physical properties and for designing new materials. High-resolution mass spectrometry will also be vital for confirming the elemental composition of newly synthesized derivatives.

Table 2: Expected Spectroscopic Data for 1H-Indazole, 4-azido-6-nitro-1-phenyl-

| Technique | Expected Features |

|---|---|

| 1H NMR | Aromatic protons with distinct chemical shifts due to the anisotropic effects of the nitro and azido groups. Signals for the phenyl group protons. |

| 13C NMR | Resonances for all carbon atoms, with those attached to or near the electron-withdrawing groups shifted downfield. |

| 15N NMR | Distinct signals for the indazole ring nitrogens and the three nitrogen atoms of the azide group. |

| IR Spectroscopy | Characteristic stretching frequencies for the N3 (azide) and NO2 (nitro) groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Integration of Artificial Intelligence and Machine Learning for Predictive Indazole Chemistry

Furthermore, machine learning can be used to predict the physicochemical and biological properties of new indazole derivatives. By training models on large datasets of known compounds, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models could then be used to virtually screen libraries of hypothetical indazole derivatives to identify candidates with promising properties for further experimental investigation, thereby accelerating the discovery of new functional materials and therapeutic agents. nih.govproquest.comresearchgate.net

Design and Synthesis of Advanced Functional Materials Incorporating Indazole Moieties

The unique electronic and photophysical properties of the indazole scaffold make it an attractive building block for the design of advanced functional materials. The presence of both electron-donating and electron-withdrawing groups in compounds like 1H-Indazole, 4-azido-6-nitro-1-phenyl- can lead to interesting intramolecular charge-transfer characteristics, which are desirable for applications in organic electronics.

Future research in this area could focus on the incorporation of this and related indazole moieties into the backbones of conjugated polymers or as pendant groups in organic light-emitting diodes (OLEDs). google.comresearchgate.net The tunability of the electronic properties through chemical modification of the indazole core could allow for the development of materials with tailored emission colors and charge-transport properties.

Moreover, the presence of the azide group offers a convenient handle for the post-synthetic modification of materials through "click" chemistry reactions. This could be used to attach the indazole unit to other functional molecules or to polymer backbones, leading to the creation of novel hybrid materials with a wide range of potential applications, from sensing to catalysis. The energetic nature of the azido and nitro groups might also suggest applications in the field of energetic materials, although this would require careful consideration of the stability and safety of the resulting compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing azido and nitro groups into the 1H-indazole scaffold?

- The synthesis of substituted 1H-indazoles typically begins with functionalized precursors. For example, substituted o-toluidine derivatives can undergo diazotization and cyclization reactions to form the indazole core. Nitro groups are often introduced via nitration under controlled conditions (e.g., mixed acid systems), while azido groups may be incorporated using azide-transfer reagents like NaN₃ in the presence of Cu(I) catalysts . Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and functional group integrity .

Q. How can crystallographic data for 1H-indazole derivatives be obtained and refined?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for small molecules. Key steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts, followed by iterative refinement of atomic coordinates and displacement parameters. Space group determination (e.g., monoclinic ) and validation using tools like PLATON are essential .

Q. What spectroscopic techniques are most reliable for characterizing 4-azido-6-nitro-1-phenyl-1H-indazole?

- IR spectroscopy : Identify the azido (~2100 cm) and nitro (~1520, 1350 cm) stretches.

- NMR : Aromatic protons in the indazole ring typically appear between δ 7.5–8.5 ppm, with splitting patterns reflecting substituent positions.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the azido and nitro groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-azido and 6-nitro groups influence coordination chemistry in metal complexes?

- The nitro group acts as a strong electron-withdrawing ligand, stabilizing metal centers in higher oxidation states (e.g., Os), while the azido group can participate in redox reactions or serve as a bridging ligand. In osmium(IV) complexes, 1H-indazole ligands adopt equatorial or axial positions depending on solvent polarity (e.g., MeCO vs. MeSO), leading to distorted octahedral geometries. Computational studies (DFT) can further elucidate bonding interactions .

Q. What challenges arise in resolving structural ambiguities in 1H-indazole derivatives using X-ray crystallography?

- Disorder : Azido groups may exhibit rotational disorder, requiring constrained refinement.

- Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices.

- High-Z substituents : Heavy atoms (e.g., nitro groups) can dominate scattering, necessitating high-resolution data (≤ 0.8 Å) for accurate light-atom positioning .

Q. How can computational methods predict the pharmacokinetic and toxicity profiles of 4-azido-6-nitro-1-phenyl-1H-indazole derivatives?

- Molecular docking : Target proteins (e.g., EGFR) can be modeled using AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance binding affinity via H-bonding with residues like Arg121 .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CNS permeability, while ProTox-II assesses potential hepatotoxicity. The azido group’s metabolic instability (e.g., reduction to amines) must be considered .

Q. What in vivo models are suitable for evaluating the anti-inflammatory activity of 1H-indazole derivatives?

- Sprague Dawley rats : Carrageenan-induced paw edema or LPS-induced systemic inflammation models are common. Dose-response studies (e.g., 10–100 mg/kg, oral) with COX-2 inhibition as a mechanistic endpoint are recommended. Histopathological analysis of tissues (e.g., liver, kidneys) ensures safety .

Methodological Considerations

Q. How to address contradictions in reported synthetic yields for 1H-indazole derivatives?

- Reaction optimization : Screen solvents (e.g., DMF vs. MeCN), temperatures, and catalysts (e.g., CuI for azido incorporation).

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., de-nitro or azide-reduced species).

- Reproducibility : Document moisture sensitivity (azides are hygroscopic) and nitro group stability under reaction conditions .

Q. What strategies mitigate decomposition of the azido group during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.